molecular formula C20H16O3 B2629067 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one CAS No. 64125-32-2

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

Cat. No.: B2629067
CAS No.: 64125-32-2
M. Wt: 304.345
InChI Key: RBKWJAHRWPDNPM-UHFFFAOYSA-N
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Description

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one is a complex organic compound with the molecular formula C20H16O3. It belongs to the class of compounds known as flavonoids, which are widely recognized for their diverse biological activities. This compound is characterized by its unique structure, which includes a pyranochromenone core with dimethyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Claisen rearrangement is often employed, where heating in dimethylformamide (DMF) facilitates the cyclization to form the pyranochromenone core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered biological activities.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups to create new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert vasorelaxation through the activation of calcium-activated potassium channels (BKca), and this effect is independent of the endothelium . This suggests that the compound can directly influence vascular smooth muscle cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic effects make it a valuable compound for research and industrial applications.

Biological Activity

8,8-Dimethyl-2-phenylpyrano[2,3-f]chromen-4-one is a synthetic compound belonging to the class of flavonoids, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18O4C_{21}H_{18}O_4, with a molecular weight of approximately 342.36 g/mol. The structure features a chromone backbone with additional methyl and phenyl groups that contribute to its biological activity.

Antioxidant Activity

Recent studies have demonstrated the significant antioxidant potential of this compound. The compound exhibited effective free radical scavenging activity in various assays:

Assay Type IC50 Value (µg/mL) Reference
DPPH10.96 ± 0.40
ABTS4.35 ± 0.07
H2O2163.82 ± 1.52

The antioxidant capacity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing oxidative stress.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate that the compound possesses broad-spectrum antibacterial activity, which could be useful in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound against various cancer cell lines:

Cell Line IC50 Value (µg/mL) Effect
HeLa39.89 ± 0.11Cytotoxic
HCT11625.86 ± 0.21Cytotoxic

The compound induced significant cell cycle arrest in the G2/M phase, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Study on Antioxidant and Anticancer Activities : A study conducted on extracts containing the compound revealed a substantial reduction in cell viability in cancer cell lines treated with varying concentrations of the compound over a period of time. The results indicated that the compound could inhibit tumor growth through apoptosis induction .
  • Antimicrobial Efficacy Study : Another research focused on evaluating the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria showed that the compound significantly inhibited bacterial growth at low concentrations, supporting its potential application in treating infections .

Properties

IUPAC Name

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKWJAHRWPDNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346930
Record name 8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-f]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64125-32-2
Record name 8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-f]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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